3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Azelastine Impurity E is an impurity arising in the synthesis of azelastine. It is a stilbene-related benzalphthalide derivative with with potential anti-HIV and leishmanicidal activity.
Scientific Research Applications
1. Synthesis and Chemical Properties
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a chemical compound with diverse applications in synthetic chemistry. Mahendar and Satyanarayana (2016) demonstrated an efficient domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, showcasing its broad substrate scope and applicability in the synthesis of pharmacologically significant compounds like antiplatelet drugs (Mahendar & Satyanarayana, 2016).
2. Structural and Theoretical Analysis
Isobenzofuran-1(3H)-ones, such as 3-(4-chlorobenzylidene), feature prominently in structural and theoretical chemistry studies. Franca et al. (2016) characterized a specific isobenzofuran-1(3H)-one through single-crystal X-ray analysis, revealing insights into resonance-assisted hydrogen bonds and electronic structure, which are crucial for understanding the stabilization energy of these compounds (Franca et al., 2016).
3. Photocatalysis and Synthesis
The role of isobenzofuran-1(3H)-ones in photocatalysis is notable. Zhang, Zhou, and Wu (2018) achieved the generation of sulfonated isobenzofuran-1(3H)-ones using photocatalysis, which underlines the compound's versatility in chemical reactions involving sulfur dioxide (Zhang, Zhou, & Wu, 2018).
4. Nonlinear Optical Properties
Another significant application of isobenzofuran-1(3H)-ones lies in the exploration of their nonlinear optical properties. Maleki et al. (2015) synthesized isobenzofuran-1(3H)-ones and investigated their third-order nonlinear optical properties using laser Gaussian z-scan techniques (Maleki, Koushki, Baghayeri, & Ashrafi, 2015).
5. Antioxidant Activity and Biological Applications
The biological applications of isobenzofuran-1(3H)-ones, such as antioxidant activity, are also notable. Teixeira et al. (2020) evaluated the antioxidant activity of phthalides, a class of compounds that includes isobenzofuran-1(3H)-ones, using primary cultures of hippocampal neurons, demonstrating their potential in controlling redox imbalance, a critical factor in neurodegenerative diseases (Teixeira et al., 2020).
Mechanism of Action
Mode of Action
The compound is involved in Rhodium (III) catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols . This is realized through a hydrazine-directed C–H functionalization pathway
Biochemical Pathways
The compound is part of a [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol . This provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions
Result of Action
The compound is involved in the preparation of diverse 1H-indazoles
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(17)18-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFHJYUEWVXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942700 | |
Record name | 3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20526-97-0 | |
Record name | 3-(p-Chlorobenzylidene)phthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20526-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chlorobenzal)phthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020526970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4-Chlorophenyl)methylidene]-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-chlorophenyl)methylene]phthalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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